

# A Preclinical Head-to-Head: CPL304110 and Pemigatinib in FGFR-Driven Cancer Models

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## Compound of Interest

Compound Name: CPL304110

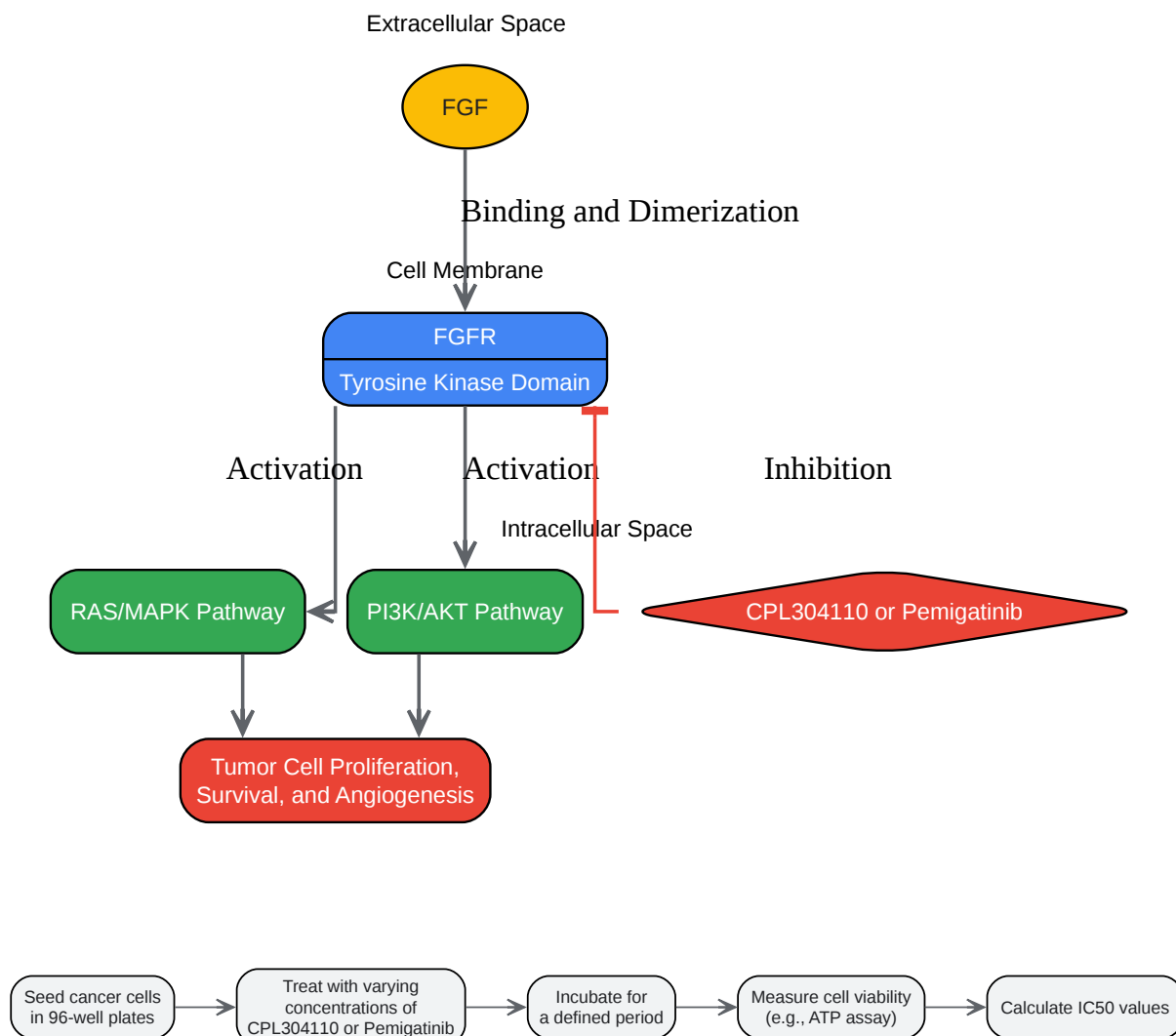
Cat. No.: B8180474

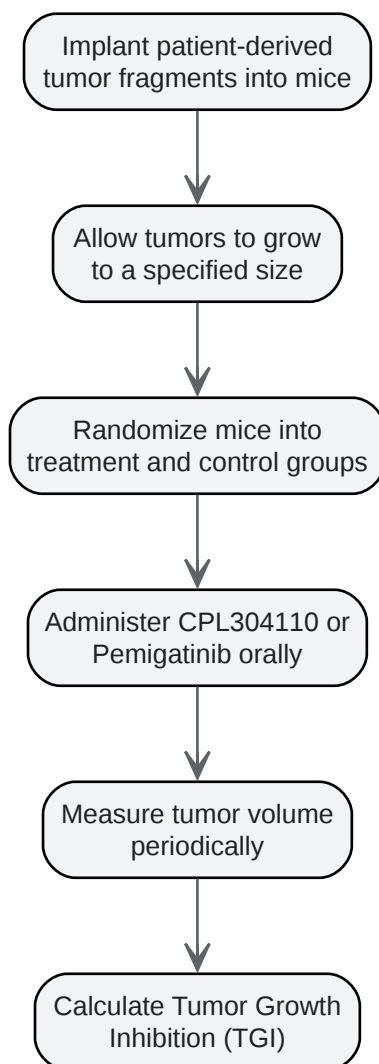
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In the landscape of targeted therapies for cholangiocarcinoma, particularly tumors harboring Fibroblast Growth Factor Receptor (FGFR) alterations, pemigatinib has established a clinical foothold. However, a new contender, **CPL304110**, is emerging from preclinical development, demonstrating promising activity as a potent and selective FGFR inhibitor. This guide provides a comparative analysis of **CPL304110** and pemigatinib, focusing on their performance in preclinical cholangiocarcinoma models, supported by experimental data and detailed methodologies.

## Mechanism of Action: Targeting the FGFR Signaling Pathway

Both **CPL304110** and pemigatinib are orally bioavailable small molecule inhibitors that target the FGFR family of receptor tyrosine kinases, specifically FGFR1, 2, and 3.<sup>[1][2]</sup> In many cancers, including about 10-15% of intrahepatic cholangiocarcinomas, genetic alterations such as fusions or rearrangements in the FGFR2 gene lead to constitutive activation of the receptor.<sup>[3]</sup> This aberrant signaling drives tumor cell proliferation, survival, and angiogenesis.<sup>[3]</sup> **CPL304110** and pemigatinib act by binding to the ATP-binding pocket of the FGFR kinase domain, thereby blocking downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways.<sup>[1]</sup>





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## References

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- 2. Preclinical characterization of CPL304110 as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. liras.kuleuven.be [liras.kuleuven.be]
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